5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline
Description
Molecular Formula: C₁₀H₁₂F₃NO Structure: A benzene ring with:
- 5-Ethyl group (-CH₂CH₃) at position 5.
- 2-(2,2,2-Trifluoroethoxy) group (-OCH₂CF₃) at position 2.
- Aniline group (-NH₂) at position 1 (implicit).
The trifluoroethoxy group enhances metabolic stability and polarity compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-ethyl-2-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-7-3-4-9(8(14)5-7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXAXCWWAYFXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Regioselective Nitration
Nitration of 3-ethylphenol under controlled conditions produces 2-nitro-5-ethylphenol with 78–85% regioselectivity. The ethyl group’s meta-directing effect positions the nitro group ortho to the hydroxyl.
Reaction Conditions :
-
Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)
-
Temperature: 0–5°C
-
Time: 4–6 hours
Step 2: Trifluoroethylation of Phenolic Oxygen
The hydroxyl group in 2-nitro-5-ethylphenol undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide (TFEB) in dimethylformamide (DMF) using potassium carbonate as a base:
Optimized Parameters :
Step 3: Catalytic Hydrogenation of Nitro Group
Reduction of the nitro intermediate to the amine is achieved via hydrogenation over Raney nickel:
Critical Factors :
Direct Alkylation of Protected Aniline Derivatives
Amine Protection Strategy
To prevent undesirable side reactions during trifluoroethylation, the aniline’s amine group is protected as an acetanilide :
Trifluoroethylation and Deprotection
The protected intermediate undergoes alkylation followed by acidic hydrolysis:
Performance Metrics :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Nitration-Alkylation | High regioselectivity; Minimal protection | Requires hazardous nitration conditions | 64–70% |
| Protected Aniline | Avoids nitro intermediates; Scalable | Additional protection/deprotection steps | 58–65% |
Key Observations :
-
The nitration-alkylation route offers better atom economy but faces challenges in handling corrosive nitrating agents.
-
Protected aniline methods are preferable for large-scale production due to milder reaction conditions.
Industrial-Scale Process Optimization
Solvent Selection
DMF outperforms alternatives like acetonitrile or THF in trifluoroethylation due to its high polarity and ability to stabilize the transition state.
Chemical Reactions Analysis
Reduction of the Nitro Precursor
The synthesis of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline typically involves the catalytic hydrogenation of its nitro precursor, 5-ethyl-2-nitroaniline. Key conditions and outcomes include:
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Palladium on carbon (Pd/C) | |
| Solvent | Ethanol | |
| Temperature | 75°C | |
| Hydrogen Pressure | 0.5 MPa | |
| Yield | 97% with 99.9% purity |
This reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential reduction of the nitro group to an amine . Recycling Pd/C catalysts retains >95% efficiency for up to five cycles .
Oxidation Reactions
The primary amine undergoes oxidation under controlled conditions:
Nitroso Derivative Formation
-
Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Conditions : 80–95°C, aqueous dioxane.
-
Product : 5-Ethyl-2-(2,2,2-trifluoroethoxy)nitrosobenzene.
-
Mechanism : Two-electron oxidation of the -NH₂ group to -NO .
Side Reaction Suppression
Over-oxidation to nitro derivatives is minimized by using stoichiometric KMnO₄ and maintaining temperatures below 100°C .
Acylation and Alkylation
The amine group participates in nucleophilic substitution reactions:
Acylation with Acetyl Chloride
| Parameter | Details |
|---|---|
| Reagent | Acetyl chloride (CH₃COCl) |
| Base | Pyridine |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Product | N-Acetyl-5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |
| Yield | 85–90% |
Alkylation with Methyl Iodide
| Parameter | Details |
|---|---|
| Reagent | Methyl iodide (CH₃I) |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Product | N-Methyl-5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |
| Yield | 75–80% |
Steric hindrance from the ethyl and trifluoroethoxy groups reduces reaction rates compared to unsubstituted anilines.
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at the para position relative to the ethyl group due to directing effects:
Nitration
| Parameter | Details |
|---|---|
| Reagent | Nitric acid (HNO₃) in H₂SO₄ |
| Temperature | 0–5°C |
| Product | 5-Ethyl-4-nitro-2-(2,2,2-trifluoroethoxy)aniline |
| Yield | 60–65% |
Sulfonation
| Parameter | Details |
|---|---|
| Reagent | Fuming H₂SO₄ |
| Temperature | 120°C |
| Product | 5-Ethyl-4-sulfo-2-(2,2,2-trifluoroethoxy)aniline |
| Yield | 55–60% |
Trifluoroethoxy Group Reactivity
| Parameter | Details |
|---|---|
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl peroxide |
| Solvent | CCl₄ |
| Product | 5-(1-Bromoethyl)-2-(2,2,2-trifluoroethoxy)aniline |
| Yield | 40–45% |
Catalytic Coupling Reactions
The amine participates in Ullmann-type couplings for biaryl synthesis:
| Parameter | Details |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | Dimethylformamide (DMF) |
| Substrate | Aryl iodides |
| Yield | 50–70% |
Key Mechanistic and Practical Considerations
-
Electronic Effects : The trifluoroethoxy group withdraws electrons via inductive effects, deactivating the ring toward electrophilic substitution.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling reactions .
-
Catalyst Degradation : Pd/C catalysts lose activity after repeated use due to sulfur poisoning or pore blockage .
Scientific Research Applications
Chemistry
5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline serves as an important building block in organic synthesis. Its unique functional groups allow for:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity.
- Intermediate in Chemical Reactions : The compound can undergo various chemical transformations such as oxidation and reduction, making it versatile for creating derivatives.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.
- Cytotoxicity : Preliminary investigations have revealed moderate cytotoxic effects against cancer cell lines like HeLa and MCF-7, with IC50 values around 15 µM for HeLa cells. This suggests potential implications in cancer therapy.
- Neuroactivity : Some analogs have been studied for their effects on neurotransmitter systems, indicating possible applications in neuropharmacology.
Industry
In industrial applications, 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is used in:
- Production of Specialty Chemicals : Its unique properties make it suitable for developing materials with specific characteristics.
- Pharmaceutical Development : The compound is explored for its role in drug design, particularly in creating more effective therapeutic agents.
Study 1: Antimicrobial Efficacy
A peer-reviewed study evaluated the antimicrobial efficacy of several aniline derivatives including 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Study 2: Cytotoxicity Assessment
In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values indicating moderate activity. Further studies are warranted to explore its mechanisms of action.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ethyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Substituent Analysis
Key Observations :
- Trifluoroethoxy vs. Trifluoromethyl : The OCH₂CF₃ group increases polarity and hydrogen-bond acceptor capacity (TPSA: ~44.5 Ų in analogs) compared to CF₃ (TPSA: ~26 Ų) .
- Positional Effects : Substituents at positions 2 and 5 influence electronic distribution. For example, 5-ethyl-2-OCH₂CF₃ (target) may exhibit distinct reactivity in electrophilic substitution compared to 3-ethyl-5-CF₃ analogs .
Physicochemical Properties
| Property | 5-Ethyl-2-OCH₂CF₃-aniline | 5-Ethyl-2-CF₃-aniline [5] | 2-OCH₂CF₃-5-CF₃-aniline [12] |
|---|---|---|---|
| Molecular Weight | 243.20 | 203.21 | 297.18 |
| LogP | ~2.8 (estimated) | ~3.1 | ~3.5 |
| Hydrogen Bond Acceptors | 5 | 3 | 6 |
| Topological Polar Surface Area (Ų) | ~44.5 | ~26.0 | ~44.5 |
Implications :
Pharmacological Relevance
- Metabolic Stability : The trifluoroethoxy group resists oxidative metabolism better than ethoxy or methoxy groups, enhancing drug half-life .
- Target Selectivity : Ethyl and trifluoroethoxy groups may improve binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated pharmaceuticals .
Biological Activity
5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl group and a trifluoroethoxy substituent on an aniline backbone. The presence of the trifluoroethoxy group is significant as it enhances the lipophilicity and stability of the molecule, which can influence its biological interactions.
Chemical Formula
- Molecular Formula : CHFNO
- Molecular Weight : 229.21 g/mol
Structural Characteristics
The structural configuration allows for potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds similar to 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline exhibit antimicrobial properties. For instance, studies have shown that certain trifluoroethoxy-substituted anilines can inhibit bacterial growth through disruption of cellular processes.
Anticancer Activity
The compound has been investigated for its anticancer potential. Analogous compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves interaction with cellular pathways that regulate cell cycle and apoptosis .
The biological effects of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline may be attributed to:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to cellular receptors that mediate physiological responses.
- DNA Intercalation : Some studies suggest that related compounds can intercalate into DNA, affecting replication and transcription processes .
Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoroethoxy-substituted anilines revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline | 32 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 16 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly. The IC50 values were determined using standard MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
These results highlight the potential of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated aniline precursor with 2,2,2-trifluoroethanol. For example:
Step 1 : React 5-ethyl-2-nitroaniline with trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to introduce the trifluoroethoxy group.
Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Key considerations include solvent polarity (to stabilize intermediates) and avoiding over-reduction. Yields >70% are achievable with optimized stoichiometry .
Q. How do the trifluoroethoxy and ethyl groups influence the compound’s reactivity?
- Methodological Answer :
- Trifluoroethoxy Group : The electron-withdrawing nature (-I effect) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. It also enhances solubility in polar solvents (e.g., DMSO, methanol) .
- Ethyl Group : Acts as a mild electron donor (+I effect), slightly offsetting ring deactivation. This combination allows selective functionalization (e.g., nitration at the 4-position) .
Table 1 : Reactivity Comparison with Analogues
| Compound | Electrophilic Substitution Position | Solubility in MeOH (g/L) |
|---|---|---|
| 5-Ethyl-2-TFEO-aniline | Para to amine | 12.3 |
| 2-TFEO-aniline (no ethyl) | Meta to amine | 8.7 |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ -75 to -80 ppm for -OCF₃) and ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃; δ 6.5–7.0 ppm for aromatic protons) confirm structure .
- HPLC-MS : Quantify purity (>98%) and detect side products (e.g., over-reduced intermediates). Use C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoroethoxy group on crystal packing .
Advanced Research Questions
Q. How to design experiments to probe its biological activity against enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s), as the trifluoroethoxy group enhances hydrophobic interactions. Use molecular docking (AutoDock Vina) to predict binding affinity .
- Assay Design :
Inhibition Kinetics : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) to measure IC₅₀.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Conflicting data often arise from:
- Impurity Artifacts : Validate purity via orthogonal methods (HPLC + HRMS) to exclude confounding by-products .
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers; DMSO >1% can denature proteins.
- Species Specificity : Test across human/murine homologs (e.g., CYP2D6 vs. Cyp2d22) to identify conserved interactions .
Q. What role does the trifluoroethoxy group play in modulating protein-ligand interactions?
- Methodological Answer :
- Hydrophobic Effect : The -CF₃ group occupies hydrophobic pockets (e.g., in kinases) with ~2.5 kcal/mol binding energy gain compared to -OCH₃ .
- Electrostatic Effects : Fluorine’s electronegativity polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength. Confirmed via DFT calculations (e.g., B3LYP/6-31G**) .
- Metabolic Stability : The group reduces oxidative metabolism (e.g., CYP-mediated O-dealkylation), improving pharmacokinetic profiles in rodent models .
Data Contradiction Analysis
Q. Why do studies report divergent IC₅₀ values for kinase inhibition?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : ATP concentrations (1 mM vs. physiological 10 mM) alter competition dynamics.
- Enzyme Isoforms : Tested isoforms (e.g., EGFR T790M vs. wild-type) have varying active-site flexibility.
Mitigation: Standardize assays using the ADP-Glo™ Kinase Assay and report ATP concentrations explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
